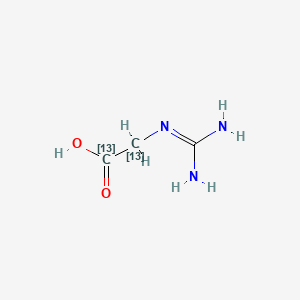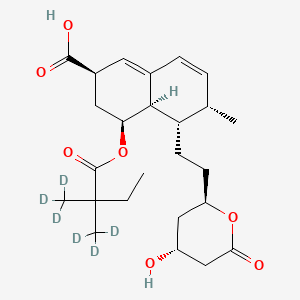![molecular formula C20H31NO4 B563366 N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol CAS No. 1076199-18-2](/img/structure/B563366.png)
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is a chemical compound with the molecular formula C20H31NO4 and a molecular weight of 349.46 g/mol . It is primarily used in proteomics research and is known for its solubility in dichloromethane and tetrahydrofuran . This compound is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and tetrahydrofuran, and the reactions are carried out at low temperatures, typically around -20°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of the free amine.
Scientific Research Applications
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is used extensively in proteomics research . It serves as a building block in the synthesis of various peptides and proteins. Additionally, it is used in the study of enzyme mechanisms and the development of enzyme inhibitors . Its unique structure allows it to interact with specific biological targets, making it valuable in medicinal chemistry and drug discovery .
Mechanism of Action
The mechanism of action of N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors . The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then form covalent or non-covalent interactions with the target molecules . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol: This compound lacks the Boc protection and is more reactive.
N-Boc-1,2-phenylenediamine: This compound has a similar Boc-protected amino group but differs in its overall structure and reactivity.
Uniqueness
N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol is unique due to its specific combination of a Boc-protected amino group and a cyclohexanol moiety . This unique structure allows it to be used in specialized applications in proteomics and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-19(2,3)25-18(22)21-14-17(20(23)12-6-5-7-13-20)15-8-10-16(24-4)11-9-15/h8-11,17,23H,5-7,12-14H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYFWPXFGIXLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661819 |
Source


|
| Record name | tert-Butyl [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-18-2 |
Source


|
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methyl-1-oxa-3-azaspiro[4.4]nonane-2,4-dione](/img/structure/B563293.png)

![3-cyano-2-(sulfamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene](/img/structure/B563296.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)
![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)


